Thermodynamic Stability of 5-Chloro-2-nitroaniline vs. 4-Chloro-3-nitroaniline
The standard molar enthalpy of formation in the condensed phase for 5-chloro-2-nitroaniline is significantly lower than that of its isomer 4-chloro-3-nitroaniline [1]. This difference indicates lower energetic content and potentially different stability and handling characteristics.
| Evidence Dimension | Standard molar enthalpy of formation (condensed phase) at T = 298.15 K |
|---|---|
| Target Compound Data | ΔfHm°(cr) = -79.3 ± 1.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Chloro-3-nitroaniline: ΔfHm°(cr) = -61.5 ± 1.6 kJ·mol⁻¹ |
| Quantified Difference | Difference = 17.8 kJ·mol⁻¹ (5-chloro-2-nitroaniline more exothermic) |
| Conditions | Rotating bomb combustion calorimetry, p° = 0.1 MPa |
Why This Matters
This ~18 kJ·mol⁻¹ difference in enthalpy of formation can impact process energy balance calculations and safety assessments during scale-up.
- [1] Lobo Ferreira, A. I. M. C., et al. (2008). Combined experimental and computational thermochemistry of isomers of chloronitroanilines. The Journal of Chemical Thermodynamics, 40(2), 155–165. DOI: 10.1016/j.jct.2007.07.007 View Source
